molecular formula C20H29N7O20P4 B12076533 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

Cat. No.: B12076533
M. Wt: 811.4 g/mol
InChI Key: WLGHSSFVEUABFP-UHFFFAOYSA-N
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Description

The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is a complex organic molecule with significant biochemical relevance It is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate involves multiple steps, starting from the basic nucleoside components. The key steps include:

    Formation of the nucleoside: This involves the glycosidic bond formation between the purine or pyrimidine base and the ribose or deoxyribose sugar.

    Phosphorylation: The nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.

    Coupling reactions: The phosphorylated nucleoside is coupled with other phosphorylated intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deoxy derivatives, halogenated derivatives, and alkylated derivatives.

Scientific Research Applications

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate: has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex nucleotides and nucleic acids.

    Biology: Plays a role in various biochemical pathways, including DNA replication and repair.

    Industry: Used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing processes like DNA synthesis and repair. The phosphoryl groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical reactions.

Comparison with Similar Compounds

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate: is unique due to its specific structure and functional groups. Similar compounds include:

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Nicotinamide adenine dinucleotide (NAD): Involved in redox reactions.

    Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions.

These compounds share structural similarities but differ in their specific roles and functions in biochemical processes.

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O20P4/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGHSSFVEUABFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O20P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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